9-ING-41, also known as Elraglusib, is a small molecule inhibitor specifically targeting Glycogen Synthase Kinase-3 beta (GSK-3β). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to modulate critical signaling pathways involved in cell survival and apoptosis. GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell cycle regulation, and apoptosis. By inhibiting GSK-3β, 9-ING-41 has shown promise in enhancing the efficacy of conventional chemotherapeutics and demonstrating direct antitumor effects in preclinical studies .
This compound, also known by its developmental code name 9-ING-41 and its generic name elraglusib, is currently under investigation as a potential treatment for myelofibrosis. Myelofibrosis is a bone marrow disorder characterized by the abnormal growth of fibrous tissue in the bone marrow, which reduces its ability to produce healthy blood cells [].
Elraglusib is believed to work by inhibiting glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in various cellular processes, including cell proliferation and differentiation []. Inhibition of GSK-3β is thought to promote healthy blood cell production in the bone marrow by mechanisms that are still under investigation [].
9-ING-41 primarily functions through the inhibition of GSK-3β, leading to several downstream effects:
The biological activity of 9-ING-41 is characterized by its ability to inhibit tumor growth across various types of cancer:
The synthesis of 9-ING-41 involves several chemical steps that typically include:
Specific detailed synthetic routes are often proprietary or not fully disclosed in literature but typically follow established organic synthesis protocols.
The primary applications of 9-ING-41 include:
Interaction studies have highlighted several key findings regarding the effects of 9-ING-41:
Several compounds share similarities with 9-ING-41 regarding their mechanism of action or target specificity. Below are some notable examples:
9-ING-41 is distinguished by its high selectivity for GSK-3β over other kinases, making it a promising candidate for targeted cancer therapies. Its ability to enhance the efficacy of existing treatments while also modulating immune responses sets it apart from other inhibitors.